molecular formula C14H11F3N2O2 B2428279 N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 241146-99-6

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2428279
CAS No.: 241146-99-6
M. Wt: 296.249
InChI Key: RTAXPRHGHSLXAV-UHFFFAOYSA-N
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Description

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrrole ring.

Properties

IUPAC Name

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-18-13(21)11-6-9(7-19-11)12(20)8-2-4-10(5-3-8)14(15,16)17/h2-7,19H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAXPRHGHSLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329606
Record name N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

241146-99-6
Record name N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted pyrroles

Mechanism of Action

The mechanism of action of N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the cellular level .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide
  • N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-indole-2-carboxamide
  • N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-3-carboxamide

Uniqueness

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the benzoyl moiety, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .

Biological Activity

N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS: 241147-00-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H13F3N2O2
  • Molecular Weight : 310.27 g/mol
  • Purity : >90%

The structure of this compound features a pyrrole ring substituted with a trifluoromethyl group and a benzoyl moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound.

Case Study: Antibacterial Efficacy

In vitro evaluations have shown that related pyrrole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Ciprofloxacin2E. coli & S. aureus
Related Pyrrole Derivative3.12 - 12.5S. aureus

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been explored, with promising results indicating their potential as therapeutic agents.

Case Study: Antitumor Activity

A study conducted on a series of pyrrole compounds revealed that some exhibited significant cytotoxic effects on various cancer cell lines. The compounds were tested against human cancer cell lines, showing enhanced antiproliferative activity compared to standard chemotherapeutics .

CompoundCell Line TestedIC50 (μM)
This compoundTBDTBD
Standard Chemotherapeutic (e.g., Doxorubicin)VariousVaries

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in bacterial growth and cancer cell proliferation. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

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